5-Methyl-2-(tributylstannyl)pyridine

Catalog No.
S1501726
CAS No.
189195-41-3
M.F
C18H33NSn
M. Wt
382.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-(tributylstannyl)pyridine

CAS Number

189195-41-3

Product Name

5-Methyl-2-(tributylstannyl)pyridine

IUPAC Name

tributyl-(5-methylpyridin-2-yl)stannane

Molecular Formula

C18H33NSn

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3;

InChI Key

MVOHAZAWWAXIDR-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C

5-Methyl-2-(tributylstannyl)pyridine is an organotin compound characterized by the molecular formula C18H33NSnC_{18}H_{33}NSn and a molecular weight of 382.17 g/mol. This compound features a pyridine ring substituted at the 2-position with a tributylstannyl group and a methyl group at the 5-position, which influences its chemical reactivity and selectivity in various reactions, particularly in organic synthesis .

Organotin compounds like 5-methyl-2-(tributylstannyl)pyridine can be toxic and require proper handling. Tributyltin is listed as a substance of very high concern due to its environmental persistence and potential endocrine disrupting effects.

Here are some safety considerations:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and fume hood when handling the compound.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to regulations for organotin compounds.

Synthesis of Organotin Compounds:

-Methyl-2-(tributylstannyl)pyridine finds application in the synthesis of various organotin compounds due to the presence of the trialkyltin (SnR3) group. These compounds exhibit diverse properties and functionalities, making them valuable in various research fields. For instance, studies have explored their potential as:

  • Antibacterial and antifungal agents: Organotin derivatives have been investigated for their ability to combat bacterial and fungal infections .
  • Precursors for materials synthesis: Specific organotin compounds can serve as precursors for the synthesis of functional materials, such as conducting polymers and photoluminescent materials .

Organic Synthesis:

The presence of the pyridine ring in 5-Methyl-2-(tributylstannyl)pyridine makes it a potential reagent in various organic reactions. The pyridine group can act as a Lewis base, participating in reactions as a nucleophile or forming coordination complexes with metal catalysts. Studies have reported its use in:

  • Palladium-catalyzed cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds between different organic molecules. 5-Methyl-2-(tributylstannyl)pyridine can serve as a coupling partner, introducing the trialkyltin group into the final product .
  • Stannylation reactions: These reactions involve the introduction of a tin atom into an organic molecule. 5-Methyl-2-(tributylstannyl)pyridine can act as a stannating agent, transferring the trialkyltin group to other organic substrates .

The primary chemical reaction involving 5-Methyl-2-(tributylstannyl)pyridine is the Stille cross-coupling reaction, which is utilized for forming carbon-carbon bonds. This compound acts as a stannyl reagent that can react with various electrophiles, including aryl halides, vinyl halides, and allyl halides, in the presence of palladium catalysts. The typical reaction conditions include elevated temperatures (80-120°C) and inert atmospheres (nitrogen or argon) in solvents like toluene or dimethylformamide .

Common Reagents and Conditions:

  • Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), aryl halides, vinyl halides, tributyltin hydride.
  • Conditions: Inert atmosphere, elevated temperatures, suitable solvents.

Major Products

The major products of these reactions are coupled organic molecules that can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

While 5-Methyl-2-(tributylstannyl)pyridine itself has limited direct applications in biology and medicine, it serves as a crucial intermediate in the synthesis of biologically active compounds. Research indicates that derivatives synthesized from this compound may exhibit significant biological properties, including antifungal and antimicrobial activities. For example, certain pyridine derivatives have been studied for their potential as antifungal agents against pathogens like Candida albicans .

The synthesis of 5-Methyl-2-(tributylstannyl)pyridine typically involves the stannylation of 5-methyl-2-bromopyridine using tributyltin hydride in the presence of a palladium catalyst. This method allows for efficient formation of the desired organotin compound under controlled conditions to ensure high yield and purity.

Synthetic Route:

  • Starting Materials: 5-methyl-2-bromopyridine and tributyltin hydride.
  • Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄).
  • Reaction Conditions: Conducted under inert atmosphere at elevated temperatures.

5-Methyl-2-(tributylstannyl)pyridine is predominantly used in organic synthesis for the production of complex organic molecules through Stille cross-coupling reactions. Its applications extend to:

  • Pharmaceuticals: As an intermediate for synthesizing drug candidates.
  • Agrochemicals: In the development of agricultural chemicals.
  • Material Science: In creating novel materials with specific properties .

Several compounds share structural similarities with 5-Methyl-2-(tributylstannyl)pyridine, primarily differing by substituents on the pyridine ring or variations in the stannyl group. These include:

Compound NameStructural Feature
2-(Tributylstannyl)pyridineNo methyl group at position 5
5-Chloro-2-(tributylstannyl)pyridineChlorine substituent at position 5
6-Fluoro-2-(tributylstannyl)pyridineFluorine substituent at position 6
4-Chloro-2-(tributylstannyl)pyridineChlorine substituent at position 4
2-(Tributylstannyl)quinolineQuinoline structure instead of pyridine

Uniqueness

The uniqueness of 5-Methyl-2-(tributylstannyl)pyridine lies in the presence of a methyl group at the 5-position of the pyridine ring, which can significantly influence its reactivity and selectivity during cross-coupling reactions compared to other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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